molecular formula C12H25NO2 B14711861 2-Hydroxy-2-methylundecanamide CAS No. 6966-36-5

2-Hydroxy-2-methylundecanamide

Cat. No.: B14711861
CAS No.: 6966-36-5
M. Wt: 215.33 g/mol
InChI Key: LSOHYQDOEYZTDO-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methylundecanamide is an organic compound characterized by the presence of a hydroxyl group and an amide group attached to a methyl-substituted undecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-methylundecanamide typically involves the reaction of 2-methylundecanoic acid with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows: [ \text{2-Methylundecanoic acid} + \text{Hydroxylamine} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include acidic resins or metal catalysts. The reaction is typically conducted in a solvent such as ethanol or methanol to ensure proper mixing and reaction efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming 2-methylundecanone.

    Reduction: The compound can be reduced to form 2-methylundecanol, where the amide group is converted to an amine group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed.

Major Products Formed:

    Oxidation: 2-Methylundecanone

    Reduction: 2-Methylundecanol

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

2-Hydroxy-2-methylundecanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the formulation of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methylundecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in binding to these targets, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

  • 2-Hydroxy-2-methylpropiophenone
  • 2-Hydroxy-4-methylquinoline
  • 7-Hydroxy-4-methylcoumarin

Comparison: 2-Hydroxy-2-methylundecanamide is unique due to its specific molecular structure, which combines a hydroxyl group and an amide group on a methyl-substituted undecane chain. This structure imparts distinct chemical properties, such as solubility and reactivity, which differ from those of similar compounds. For example, 2-Hydroxy-2-methylpropiophenone is primarily used in photopolymerization reactions, while 2-Hydroxy-4-methylquinoline and 7-Hydroxy-4-methylcoumarin have applications in pharmaceuticals and materials science .

Properties

CAS No.

6966-36-5

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

2-hydroxy-2-methylundecanamide

InChI

InChI=1S/C12H25NO2/c1-3-4-5-6-7-8-9-10-12(2,15)11(13)14/h15H,3-10H2,1-2H3,(H2,13,14)

InChI Key

LSOHYQDOEYZTDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)(C(=O)N)O

Origin of Product

United States

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